molecular formula C15H17N3O3 B11209862 N'-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

N'-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B11209862
M. Wt: 287.31 g/mol
InChI Key: ZROHGHGZXMIVHE-CXUHLZMHSA-N
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Description

N'-[(2E)-Butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a hydrazone derivative synthesized via condensation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with butan-2-one under acidic conditions. This compound belongs to the 4-hydroxyquinolinone family, characterized by a planar quinoline core substituted with a methyl group at position 1, a keto group at position 2, and a hydrazide moiety at position 3. The (2E)-butan-2-ylidene substituent introduces steric and electronic modifications, influencing its physicochemical and biological properties compared to aryl-substituted analogues .

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N-[(E)-butan-2-ylideneamino]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C15H17N3O3/c1-4-9(2)16-17-14(20)12-13(19)10-7-5-6-8-11(10)18(3)15(12)21/h5-8,19H,4H2,1-3H3,(H,17,20)/b16-9+

InChI Key

ZROHGHGZXMIVHE-CXUHLZMHSA-N

Isomeric SMILES

CC/C(=N/NC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O)/C

Canonical SMILES

CCC(=NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O)C

Origin of Product

United States

Preparation Methods

Core Synthetic Pathways

Hydrazide Intermediate Preparation

The synthesis begins with the preparation of the 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide backbone. As reported in Pfitzinger-like reactions, ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is refluxed with hydrazine hydrate (80–100% purity) in absolute ethanol for 7–12 hours. This step replaces the ester group with a hydrazide moiety, achieving yields of 70–85% after crystallization.

Key Reaction Conditions:

  • Solvent: Absolute ethanol
  • Temperature: Reflux (78°C)
  • Catalyst: None required
  • Duration: 7–12 hours

The hydrazide intermediate is critical for subsequent condensation with butan-2-ylidene derivatives.

Condensation with Butan-2-ylidene Precursors

The final step involves the reaction of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with (2E)-butan-2-ylidene donors. Two primary methods are documented:

Direct Aldol Condensation

Butan-2-one (methyl ethyl ketone) is reacted with the hydrazide intermediate in ethanol under acidic catalysis (e.g., acetic acid or H₂SO₄). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of butan-2-one, followed by dehydration to form the (2E)-configured imine.

Optimized Parameters:

  • Molar ratio (hydrazide:ketone): 1:1.2
  • Catalyst: 5% v/v acetic acid
  • Temperature: 60–70°C
  • Yield: 65–72%
Schiff Base Formation via Pre-activated Carbonyl

Alternative protocols use pre-formed enol ethers or iminium salts to enhance reaction efficiency. For example, triethyl orthoformate facilitates the generation of a reactive electrophilic intermediate, which couples with the hydrazide under mild conditions. This method reduces side product formation and improves yields to 78–82%.

Representative Procedure:

  • Hydrazide (10 mmol) and triethyl orthoformate (12 mmol) are refluxed in dry toluene for 6 hours.
  • Butan-2-one (15 mmol) is added dropwise, and the mixture is stirred at 50°C for 4 hours.
  • The product is isolated via vacuum filtration and recrystallized from ethanol.

Reaction Mechanism and Stereochemical Control

The (2E)-configuration of the butan-2-ylidene moiety is ensured by kinetic control during condensation. DFT studies suggest that the transition state favors the (E)-isomer due to reduced steric hindrance between the quinoline’s methyl group and the ketone’s ethyl substituent. Polar protic solvents (e.g., ethanol) stabilize the intermediate, further favoring the (E)-configuration.

Critical Factors for Stereoselectivity:

  • Solvent polarity: Ethanol > DMF > Dichloromethane
  • Temperature: Lower temperatures (50–60°C) favor (E)-isomer
  • Catalyst: Acidic conditions accelerate imine formation without racemization

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.40–1.43 (t, 3H, CH₂CH₃ from butan-2-ylidene)
    • δ 3.36–3.44 (q, 2H, CH₂CH₃)
    • δ 8.95 (d, 1H, NH from hydrazide)
  • IR (KBr):

    • 3431 cm⁻¹ (N–H stretch)
    • 1681 cm⁻¹ (C=O from quinoline)
    • 1587 cm⁻¹ (C=N from imine)

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity in optimized methods.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Stereoselectivity (E:Z)
Direct Aldol 65–72 95–97 8–12 92:8
Pre-activated Carbonyl 78–82 98–99 6–8 97:3

Data synthesized from.

Scale-Up Considerations and Industrial Feasibility

Pilot-scale trials (1 kg batch) using the pre-activated carbonyl method demonstrate consistent yields (77–80%) and reduced waste generation. Key challenges include:

  • Solvent recovery: Ethanol is recycled via distillation (85% efficiency).
  • Catalyst load: Triethyl orthoformate requires stoichiometric use, increasing costs.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Yields

StepReagents/ConditionsProductYieldAnalytical Data (IR, LC-MS)
1Diethyl malonate, DMF, 85°CEthyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate40%IR: 1750, 1730 cm⁻¹ (C=O); LC-MS: m/z 234 [M+H]⁺
2Hydrazine hydrate, ethanol, reflux4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide90%IR: 1750, 1740 cm⁻¹ (C=O); LC-MS: m/z 220 [M+H]⁺

Reactivity with Nucleophiles

The hydrazone moiety (–NH–N=C–) and carbonyl groups enable nucleophilic attacks:

  • Condensation with aldehydes : Forms Schiff bases under mild acidic conditions (e.g., with aromatic aldehydes).

  • Cyclization reactions :

    • Heating in acetic acid induces cyclization to form pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines .

    • Reaction with hydrazine yields pyrazole derivatives (e.g., XIII, XVII) .

Knoevenagel Condensation

The aldehyde group in related analogues undergoes base-catalyzed condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form chalcone-like enones (e.g., XII, XV) . These enones further cyclize with hydrazine to produce heterocyclic pyrazoles .

Acid/Base-Mediated Transformations

  • Acidic conditions : Promotes cyclization and dehydration reactions. For example, treatment with acetic acid converts intermediates into fused pyrazolo-pyrimidine systems .

  • Basic conditions : Facilitates enolate formation, enabling Michael additions or further condensations.

Biological Activity and Interaction Studies

While not a direct reaction, the compound’s interactions with biological targets are mechanistically relevant:

  • Enzyme inhibition : Docking studies show strong binding to HIV-1 reverse transcriptase and bacterial DNA gyrase via hydrogen bonding and π-π stacking .

  • Antibacterial activity : Derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C.

  • pH-dependent hydrolysis : The hydrazone bond cleaves under strong acidic (pH < 2) or basic (pH > 10) conditions, regenerating the carbohydrazide and ketone.

Comparative Reactivity of Analogues

Reaction TypeThis CompoundPyrido[1,2-a]pyrimidine Analogues
Schiff base formation Moderate yield (60–70%)High yield (80–90%)
Cyclization Requires strong acid (e.g., H₂SO₄)Achieved with acetic acid
Knoevenagel condensation Not reportedYields chalcone derivatives (65–75%)

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline exhibit significant antimicrobial activities. The incorporation of the butan-2-ylidene moiety may enhance these properties, making the compound effective against various bacterial strains. Studies have shown that similar compounds can act as inhibitors of bacterial enzymes, potentially leading to new antibiotic agents.

Anticancer Activity
N'-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has been investigated for its anticancer potential. The structural features of this compound allow it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition
Molecular docking studies have indicated that this compound can effectively bind to various biological targets, including enzymes involved in metabolic pathways. The binding affinity of this compound suggests its potential as a lead compound for developing enzyme inhibitors in therapeutic applications .

Biological Research

Biochemical Pathway Modulation
The compound's ability to interact with specific receptors and enzymes makes it a valuable tool in biochemical research. It can be used to study the modulation of signaling pathways associated with diseases such as diabetes and cancer. Its unique functional groups may allow for selective targeting of specific proteins, providing insights into their biological roles .

Drug Design and Development
Due to its structural complexity and biological activity, this compound serves as a scaffold for drug design. Researchers can modify its structure to enhance efficacy and reduce toxicity, paving the way for new therapeutic agents .

Material Sciences

Synthesis of Functional Materials
The unique properties of this compound enable its use in synthesizing functional materials with specific characteristics. For instance, its hydrazone linkage can be utilized in creating polymers or nanomaterials with tailored properties for applications in sensors or drug delivery systems .

Crystal Engineering
The crystallization behavior of this compound has been studied to understand its solid-state properties better. Such studies can lead to the development of new materials with desired mechanical or thermal properties based on the compound's crystalline structure .

Mechanism of Action

The mechanism of action of N’-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations

The compound is structurally compared to derivatives synthesized from substituted aldehydes (Table 1):

Compound Name Substituent (R) Core Structure Reference
N'-[(2E)-Butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (2E)-Butan-2-ylidene 4-Hydroxyquinolinone-carbohydrazide
(E)-N'-Benzylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (6a) Benzylidene 4-Hydroxyquinolinone-carbohydrazide
(E)-N'-(4-Fluorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (6c) 4-Fluorobenzylidene 4-Hydroxyquinolinone-carbohydrazide
N'-Dodecanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (VP0.7) Dodecanoyl (acyl) 4-Hydroxyquinolinone-carbohydrazide
4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (20e) Benzylamino (non-hydrazide) 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid

Key Observations :

  • Hydrazide vs. Carboxylic Acid : The hydrazide moiety in the target compound allows for Schiff base formation, whereas carboxylic acid derivatives (e.g., 20e) prioritize hydrogen bonding .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) $^{13}\text{C NMR}$ (δ, ppm) Reference
Target Compound Not reported ~1650 (estimated) ~173 (C=O), ~162 (C=N) Inferred
(E)-N'-Benzylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (6a) 190–192 1658 173.24 (C=O), 167.94 (C=N)
(E)-N'-(4-Chlorobenzylidene)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (6d) 192–194 1652 173.64 (C=O), 167.25 (C=N)
N′-Dodecanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (VP0.7) Not reported 1647 Not reported

Key Observations :

  • Melting Points : Arylidene derivatives (6a, 6c) have higher melting points (190–194°C) than alkylidene analogues due to crystallinity from aromatic stacking .
  • Spectroscopic Shifts : Electron-withdrawing substituents (e.g., Cl in 6d) downfield-shift C=O and C=N signals in $^{13}\text{C NMR}$ .

Key Observations :

  • Antibacterial Activity : Electron-deficient aryl groups (e.g., 6b with 2-F substituent) enhance activity, likely via membrane interaction .
  • 11.8 µM) .
Structure-Activity Relationship (SAR) Insights

Substituent Polarity : Halogenated arylidenes (e.g., 6c, 6d) improve solubility and target binding via dipole interactions .

Chain Length : Long acyl chains (e.g., VP0.7) confer allosteric modulation, whereas short alkylidenes (e.g., butan-2-ylidene) may enhance membrane permeability .

Hydrazide Flexibility : The free -NH group in hydrazides enables hydrogen bonding, critical for enzyme inhibition .

Biological Activity

N'-[(2E)-butan-2-ylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a compound derived from the modification of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex organic structure characterized by a quinoline base with a hydrazone linkage. The chemical formula is C13H16N4O3C_{13}H_{16}N_{4}O_{3}, and it contains functional groups that are known to contribute to biological activity.

Antibacterial Activity

Recent studies have indicated that derivatives of the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold exhibit moderate antibacterial properties. In vitro tests have been conducted to evaluate the minimum inhibitory concentration (MIC) against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli50
This compoundS. aureus75

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Antiviral Activity

In addition to its antibacterial properties, the compound has been assessed for its antiviral activity, particularly against HIV. Docking studies have shown that it interacts with the HIV integrase enzyme, which is crucial for viral replication. However, significant antiviral activity was not observed at concentrations below 100 µM in initial screenings .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial growth and viral replication. The structural modifications enhance its interaction with target proteins while potentially reducing side effects associated with existing antibiotics and antivirals.

Study 1: Antibacterial Efficacy

In a study conducted on several synthesized derivatives of the quinoline scaffold, this compound demonstrated promising results against resistant strains of bacteria. The research highlighted its potential as an alternative treatment option in cases where traditional antibiotics fail .

Study 2: Antiviral Potential

Another study focused on evaluating the integrase inhibitory activity of various quinoline derivatives. Although this compound did not show significant anti-HIV activity at lower concentrations, it provided insights into structural modifications that could enhance efficacy against viral targets .

Q & A

Advanced Research Question

  • Docking (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., glucosamine-6-phosphate synthase) with RMSD <2.0 Å .
  • QSAR modeling : Use Hammett constants (σ\sigma) of substituents to correlate electronic effects with antibacterial potency .
  • ADMET prediction : SwissADME screens for drug-likeness (e.g., Lipinski violations) to prioritize derivatives .

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